2,2',3,3',6,6'-Hexachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,3’,6,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, known for its persistence in the environment and potential health impacts. It is a member of the larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties . due to their environmental persistence and bioaccumulation, PCBs have been banned or restricted in many countries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination and specific substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,3’,6,6’-Hexachlorobiphenyl, historically involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction conditions and the amount of chlorine gas introduced .

Types of Reactions:

Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the dechlorination of the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles, leading to the replacement of chlorine atoms with other substituents.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

Oxidation: Hydroxylated metabolites such as 2,2’,3,3’,6,6’-hexachlorobiphenyl-5-ol.

Reduction: Partially dechlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.

Applications De Recherche Scientifique

Historical Context and Industrial Applications

Historically, 2,2',3,3',6,6'-Hexachlorobiphenyl was used in electrical equipment such as transformers and capacitors due to its excellent insulating properties and thermal stability. These applications were prevalent until the late 1970s when regulatory measures led to the discontinuation of PCB use due to their environmental persistence and toxicity. The compound is often found in legacy equipment still in operation today .

Chemistry

In chemical research, this compound serves as a model compound for studying the behavior of PCBs in various chemical reactions. Its structure allows researchers to investigate oxidation and reduction processes that are crucial for understanding PCB degradation pathways. For instance, it can undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide.

Toxicology and Health Studies

Research into the toxicological effects of this compound has revealed significant insights into its health risks. Studies indicate that exposure can lead to developmental neurotoxicity and endocrine disruption. Animal studies have shown that exposure during critical developmental windows can result in adverse neurodevelopmental outcomes .

The compound has also been implicated in metabolic disorders such as non-alcoholic fatty liver disease and diabetes . Its classification as a probable human carcinogen underscores the importance of ongoing research into its biological effects.

Environmental Science

Environmental scientists study this compound due to its persistence in ecosystems and potential for bioaccumulation. Research focuses on remediation techniques to mitigate its impact on wildlife and human health. Methods being explored include bioremediation using microorganisms capable of degrading PCBs and chemical methods for safe disposal .

Case Study 1: Neurodevelopmental Impact

A significant study conducted on rats demonstrated that developmental exposure to multiple ortho-substituted PCBs resulted in notable neurodevelopmental deficits. The study highlighted the need for further investigation into how these compounds affect cognitive functions over time .

Case Study 2: Environmental Persistence

In Belgium, an incident involving contaminated animal feed with PCB mixtures led to widespread food safety concerns. This incident underscored the long-term environmental implications of PCBs like this compound and initiated rigorous monitoring programs for PCB levels in food products .

Mécanisme D'action

2,2’,3,3’,6,6’-Hexachlorobiphenyl is similar to other hexachlorobiphenyls, such as 2,2’,3,3’,5,5’-hexachlorobiphenyl and 2,2’,3,4,4’,6-hexachlorobiphenyl . its unique substitution pattern at the 2,2’,3,3’,6,6’ positions gives it distinct chemical and biological properties. For example, its stereoselective effects on nuclear receptor activation are not observed with other hexachlorobiphenyls .

Comparaison Avec Des Composés Similaires

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

- 2,2’,3,4,4’,6-Hexachlorobiphenyl

- Other polychlorinated biphenyls with varying degrees of chlorination and substitution patterns .

Activité Biologique

2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) is a polychlorinated biphenyl (PCB) congener that has garnered attention due to its significant biological activity and potential neurotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, metabolic pathways, and associated health risks.

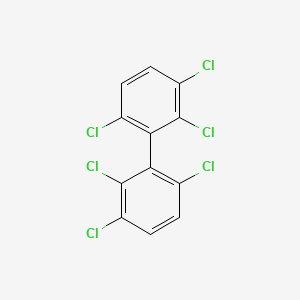

Chemical Structure and Properties

PCB 136 is characterized by six chlorine atoms attached to its biphenyl structure at the 2, 2', 3, 3', 6, and 6' positions. This specific arrangement contributes to its stability and persistence in the environment, as well as its biological interactions.

- Molecular Formula : C12H4Cl6

- Molecular Weight : 360.8 g/mol

- Biological Half-life : Approximately 436.52 days .

Mechanisms of Biological Activity

PCB 136 exhibits a range of biological activities primarily through its interaction with cellular systems. Key mechanisms include:

- Enzyme Induction : PCB 136 has been shown to induce hepatic microsomal enzymes such as cytochrome P450 (CYP) enzymes. For example, it selectively induces CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics .

- Neurotoxicity : Studies indicate that exposure to PCB 136 can lead to neurodevelopmental impairments. It affects dopaminergic signaling pathways and can induce oxidative stress in neuronal cells .

- Estrogenic Activity : PCB congeners, including PCB 136, have been implicated in endocrine disruption due to their ability to bind to estrogen receptors, potentially leading to reproductive and developmental issues .

Metabolism and Toxicity

The metabolism of PCB 136 involves oxidative processes mediated by liver microsomes. Research indicates that it is enantioselectively oxidized to form hydroxylated metabolites that may possess neurotoxic properties:

The formation of reactive metabolites can lead to cellular injury and proliferation through mechanisms such as increased ROS levels and disruption of calcium homeostasis. This can ultimately contribute to tumor promotion and other adverse health effects .

Case Studies

Several studies have highlighted the toxicological implications of PCB 136:

- Neurodevelopmental Outcomes : A study found that developmental exposure to multiple ortho-substituted PCBs resulted in significant neurodevelopmental deficits in laboratory animals. PCB 136 was among the congeners studied for its effects on dopaminergic systems .

- CYP-Mediated Neurotoxicity : Research demonstrated that PCB 136 metabolites produced by human liver microsomes exhibited enantioselective effects on dopaminergic cells in vitro, suggesting a potential pathway for neurotoxicity linked to metabolic activation .

Propriétés

IUPAC Name |

1,2,4-trichloro-3-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-3-7(15)11(17)9(5)10-6(14)2-4-8(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUUSROAHKTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-22-2 | |

| Record name | PCB 136 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6,2',3',6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',6,6'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOA04J1VTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) structurally unique?

A: PCB 136 is a chiral molecule, meaning it exists as two non-superimposable mirror image isomers called atropisomers, denoted as (+)-PCB 136 and (-)-PCB 136. This chirality arises from restricted rotation around the biphenyl bond due to the presence of multiple ortho chlorine substitutions. [, ]

Q2: How does the chirality of PCB 136 affect its biological activity?

A: The atropisomers of PCB 136 interact differently with biological targets. Notably, (-)-PCB 136 exhibits enantiospecific binding and activation of ryanodine receptors (RyRs) types 1 and 2, while (+)-PCB 136 is inactive in this regard. [, ] This difference in activity highlights the importance of considering the stereochemistry of PCB 136 when evaluating its toxicological effects.

Q3: What is the primary mechanism of action of PCB 136?

A: PCB 136, specifically the (-)-PCB 136 atropisomer, exerts its neurotoxic effects primarily through the sensitization of ryanodine receptors (RyRs). [, ] RyRs are intracellular calcium channels that play a crucial role in regulating calcium signaling in various cell types, including neurons. [] By binding to RyRs, (-)-PCB 136 enhances their sensitivity to activation, leading to increased calcium release from intracellular stores. [, ] This disruption in calcium homeostasis can have detrimental effects on neuronal function and development. []

Q4: What are the downstream effects of PCB 136's interaction with RyRs?

A: The enantioselective sensitization of RyRs by (-)-PCB 136 has been linked to alterations in neuronal connectivity, including enhanced dendritic growth and increased frequency of spontaneous calcium oscillations in cultured rat hippocampal neurons. [] In contrast, (+)-PCB 136, which does not activate RyRs, does not elicit these effects. [] These findings suggest that the atropselective interaction of PCB 136 with RyRs may contribute to its neurodevelopmental toxicity.

Q5: How is PCB 136 metabolized in the body?

A: PCB 136 is primarily metabolized in the liver by cytochrome P450 (P450) enzymes, primarily those belonging to the CYP2B subfamily. [, , , , , ] These enzymes catalyze the oxidation of PCB 136 to form hydroxylated PCB metabolites (OH-PCBs), such as this compound-4-ol (4-OH-PCB 136) and this compound-5-ol (5-OH-PCB 136). [, ] The specific profile of OH-PCBs formed can vary depending on the species, sex, and P450 enzyme induction status. [, , , , ]

Q6: Is the metabolism of PCB 136 enantioselective?

A: Yes, the metabolism of PCB 136 by P450 enzymes is atropselective. [, , , , , ] This means that the two enantiomers of PCB 136 are metabolized at different rates, leading to an enrichment of one enantiomer over the other in tissues and excreta. [, , , , , ] The specific enantiomer that is preferentially metabolized can vary depending on the species and P450 enzyme involved. [, , , , , ]

Q7: What are the implications of PCB 136's environmental persistence?

A: PCB 136 is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in the environment and biota. [, ] This persistence raises concerns about long-term exposure and potential adverse effects on human and animal health. [] Additionally, the biomagnification of PCB 136 in food webs can lead to elevated levels in top predators, including humans, posing further risks. []

Q8: What research tools and resources are available to study PCB 136?

A: Several analytical methods are employed to characterize and quantify PCB 136 and its metabolites, including gas chromatography (GC) coupled with mass spectrometry (MS) and enantioselective GC. [, , ] These methods allow researchers to determine the levels and chiral signatures of PCB 136 in various matrices, including biological samples and environmental samples. [, , ] Computational chemistry and modeling techniques, such as quantitative structure-activity relationship (QSAR) models, can also be employed to predict the toxicity and environmental fate of PCB 136 and its metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.